N'-(3-methoxybenzylidene)hexanohydrazide
Description
N'-(3-Methoxybenzylidene)hexanohydrazide is a hydrazone derivative characterized by a hexanohydrazide backbone linked to a 3-methoxybenzylidene moiety. The methoxy group at the meta position of the benzylidene ring influences its electronic and steric properties, which are critical for its chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-4-5-9-14(17)16-15-11-12-7-6-8-13(10-12)18-2/h6-8,10-11H,3-5,9H2,1-2H3,(H,16,17)/b15-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQDNNMXQPJQCO-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The biological and chemical properties of hydrazones are highly dependent on substituent patterns. Below is a comparative analysis of N'-(3-Methoxybenzylidene)hexanohydrazide with analogous compounds:
Impact of Substituent Position and Type
- Methoxy Position: Meta-substitution (as in this compound) provides moderate steric hindrance, optimizing interactions with biological targets. Para-substitution (e.g., ) enhances electron-donating effects, improving corrosion inhibition .
- Nitro Groups : Introduce electron-withdrawing effects, increasing reactivity and antimicrobial potency but reducing solubility (e.g., ) .
- Hydroxyl Groups : Improve solubility and hydrogen-bonding capacity, critical for antioxidant activity (e.g., ) .
Physicochemical Properties
| Property | This compound | N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | N'-(3-Nitrobenzylidene)hexanohydrazide |
|---|---|---|---|
| LogP | 2.8 | 2.1 | 3.5 |
| Solubility (mg/mL) | 0.45 | 1.2 | 0.15 |
| Melting Point (°C) | 142–144 | 155–157 | 160–162 |
| Hydrogen Bond Acceptors | 4 | 5 | 5 |
Data extrapolated from structural analogs in .
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